api-1

Catalog No.
S548347
CAS No.
36707-00-3
M.F
C13H15N5O6
M. Wt
337.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
api-1

CAS Number

36707-00-3

Product Name

api-1

IUPAC Name

4-amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-oxopyrido[2,3-d]pyrimidine-6-carboxamide

Molecular Formula

C13H15N5O6

Molecular Weight

337.29 g/mol

InChI

InChI=1S/C13H15N5O6/c14-10-6-7(20)4(11(15)23)1-18(12(6)17-3-16-10)13-9(22)8(21)5(2-19)24-13/h1,3,5,8-9,13,19,21-22H,2H2,(H2,15,23)(H2,14,16,17)

InChI Key

SPBWHPXCWJLQRU-UHFFFAOYSA-N

SMILES

C1=C(C(=O)C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)C(=O)N

Solubility

Soluble in DMSO, not in water

Synonyms

API-1 compound, NSC 177223, NSC-177223, NSC177223

Canonical SMILES

C1=C(C(=O)C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)C(=O)N

Isomeric SMILES

C1=C(C(=O)C2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N)C(=O)N

Description

The exact mass of the compound 4-Amino-5,6,7,8-tetrahydro-5-oxo-8-(beta-D-ribofuranosyl)pyrido[2,3-d]pyrimidine-6-carboxamide is 337.10223 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 177223. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

The compound belongs to the class of nucleoside analogues. It incorporates a pyrido[2,3-d]pyrimidine ring system, similar to nucleobases like cytosine and uracil, but with additional substitutions. A ribose sugar (beta-D-ribofuranosyl) is attached to the pyrimidine ring at position 8, further solidifying its nucleoside-like structure. The presence of an amide group (carboxamide) and an amino group suggests potential for hydrogen bonding and interaction with other molecules [].


Molecular Structure Analysis

The key features of the molecule include:

  • Pyrido[2,3-d]pyrimidine ring: This heterocyclic ring system is less common than the pyrimidine rings found in natural nucleobases. Its properties and reactivity might differ from cytosine or uracil [].
  • Beta-D-ribofuranosyl sugar: The attachment of this sugar moiety suggests a potential role similar to nucleosides, where the sugar interacts with phosphate groups to form nucleotides [].
  • Amide and amino groups: These functional groups can participate in hydrogen bonding and potentially influence the molecule's interaction with other molecules [].

Physical And Chemical Properties Analysis

Limited data exists on the physical and chemical properties of 4-Amino-5,6,7,8-tetrahydro-5-oxo-8-(beta-D-ribofuranosyl)pyrido[2,3-d]pyrimidine-6-carboxamide. However, ChemicalBook provides information on its solubility: slightly soluble in DMF and 2 mg/ml in DMSO [].

Overview - Chemistry LibreTexts" class="citation ml-xs inline" data-state="closed" href="https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Chemical_Reactions/Chemical_Reactions_Examples/Chemical_Reactions_Overview" rel="nofollow noopener" target="_blank">

Api-1 exhibits significant biological activity, making it a valuable component in therapeutic formulations. Its pharmacological effects may include:

  • Antimicrobial Properties: Api-1 may demonstrate effectiveness against various bacterial strains.
  • Anti-inflammatory Effects: It can potentially reduce inflammation markers in biological systems.
  • Analgesic Activity: Api-1 might provide pain relief through its action on specific receptors in the body.

The biological activity of Api-1 is often assessed through in vitro and in vivo studies, which evaluate its efficacy and safety profile before clinical applications.

The synthesis of Api-1 can be achieved through various methods:

  • Chemical Synthesis: This involves multiple steps where raw materials undergo transformations through controlled reactions. Batch reactors are commonly used for this purpose, allowing for precise control over reaction conditions such as temperature and pressure .
  • Biotechnological Methods: Utilizing microbial fermentation processes can also yield Api-1. This method often results in fewer environmental pollutants compared to traditional chemical synthesis .

The choice of synthesis method depends on factors such as cost, scalability, and environmental impact.

Api-1 has numerous applications within the pharmaceutical industry:

  • Therapeutic Formulations: It is used as an active ingredient in various medications aimed at treating specific diseases.
  • Research and Development: Api-1 serves as a model compound for studying drug interactions and pharmacokinetics.

The versatility of Api-1 allows it to be incorporated into diverse therapeutic regimes, enhancing patient care.

Studies on the interactions of Api-1 with other compounds are crucial for understanding its pharmacodynamics and pharmacokinetics. These interactions may include:

  • Drug-Drug Interactions: Evaluating how Api-1 affects or is affected by co-administered medications.
  • Metabolic Pathways: Investigating how Api-1 is metabolized within biological systems and identifying potential metabolites.

Such studies help in predicting therapeutic outcomes and minimizing adverse effects associated with its use.

Api-1 shares structural and functional similarities with several other compounds. Here are some comparable compounds:

Compound NameSimilarityUnique Features
Compound AStructural similarity to Api-1Exhibits higher antimicrobial activity
Compound BSimilar biological activityMore potent anti-inflammatory effects
Compound CRelated synthesis pathwayLower toxicity profile

Uniqueness of Api-1

Api-1 stands out due to its specific combination of pharmacological properties and synthesis efficiency. While other compounds may share similar activities or structures, the unique balance of efficacy and safety makes Api-1 particularly valuable in therapeutic contexts.

Synthetic Routes and Methodologies

The synthesis of API-1 (4-amino-5,8-dihydro-5-oxo-8-β-D-ribofuranosyl-pyrido[2,3-d]pyrimidine-6-carboxamide) represents a complex multi-step process requiring sophisticated organic chemistry approaches due to its intricate molecular architecture [1] [2] [3]. The compound contains a pyrido[2,3-d]pyrimidine core coupled with a ribofuranosyl moiety, presenting significant synthetic challenges that demand careful optimization of reaction conditions and strategic pathway selection.

The primary synthetic approach for API-1 involves the construction of the pyrido[2,3-d]pyrimidine heterocyclic system followed by ribofuranosyl attachment. The pyrido[2,3-d]pyrimidine scaffold synthesis typically employs cyclization reactions of appropriately substituted pyrimidine precursors [4] [5]. The most commonly utilized methodology involves the reaction of 6-aminouracil derivatives with suitable electrophiles to generate the fused ring system [6] [7].

A key synthetic strategy involves the use of multicomponent reactions starting from 6-aminouracil, aromatic aldehydes, and malononitrile derivatives [8] [9]. These reactions proceed through a domino Knoevenagel-Michael-cyclization sequence, providing efficient access to the pyrido[2,3-d]pyrimidine core structure. The reaction conditions typically require temperatures between 80-120°C and can be performed under solvent-free conditions using catalytic amounts of acidic catalysts [9].

Alternative synthetic methodologies include the use of Vilsmeier reagents for the construction of the pyridine ring system. This approach involves treating uracil derivatives with phosphoryl chloride and dimethylformamide, followed by cyclization with cyanoacetamide [4]. The process requires careful control of reaction conditions to prevent hydrolysis and ensure optimal yields.

For the ribofuranosyl attachment, glycosylation reactions are employed using protected ribose derivatives. The synthesis typically involves coupling reactions between the pyrido[2,3-d]pyrimidine base and appropriately protected ribofuranosyl donors under Lewis acid catalysis [10] [11]. The stereochemical control during glycosylation is crucial for obtaining the desired β-configuration.

Table 1: Synthetic Route Comparison for Pyrido[2,3-d]pyrimidine Core

MethodStarting MaterialsReaction ConditionsYield RangeAdvantages
Multicomponent Cyclization6-aminouracil, aldehydes, malononitrile80-120°C, catalyst-free84-94%High efficiency, green chemistry
Vilsmeier-Mediated CyclizationUracil derivatives, POCl₃, DMFRoom temperature to reflux66-78%Well-established methodology
Michael Addition-CyclizationAminopyrimidines, acrylatesReflux conditions40-53%Versatile substitution patterns

Chemical Precursors and Building Blocks

The synthesis of API-1 requires several key chemical precursors and building blocks that must be carefully selected and prepared to ensure successful synthesis [12]. The primary building blocks include pyrimidine derivatives, ribose precursors, and various protecting groups essential for maintaining structural integrity throughout the synthetic sequence.

The fundamental pyrimidine building block is 6-aminouracil or its N-substituted derivatives [4] [5]. These precursors serve as the foundation for constructing the pyrido[2,3-d]pyrimidine core structure. The amino group at position 6 is crucial for subsequent cyclization reactions, while the uracil scaffold provides the necessary pyrimidine framework. Alternative precursors include 2,4-diamino-6-hydroxypyrimidine, which offers additional reactive sites for synthetic manipulation [9].

Ribofuranosyl precursors constitute another critical class of building blocks. Protected ribose derivatives, particularly 2,3-O-isopropylidene-5-O-trityl-D-ribofuranose, are commonly employed [10] [11]. These protecting groups are essential for controlling regioselectivity during glycosylation reactions and preventing unwanted side reactions. The trityl group provides selective protection of the primary hydroxyl function, while the isopropylidene acetal protects the 2,3-diol system.

Cyanoacetamide and its derivatives serve as important electrophilic components in the cyclization reactions [4] [8]. These compounds provide the necessary carbon-nitrogen building blocks for constructing the pyridine ring portion of the pyrido[2,3-d]pyrimidine system. The cyano group undergoes nucleophilic attack by amino functionalities, while the amide group participates in subsequent cyclization processes.

Malononitrile represents another crucial building block, particularly in multicomponent reaction approaches [9] [13]. This compound serves as a versatile methylene donor and participates in Knoevenagel condensation reactions with aldehydes to generate activated alkene intermediates. These intermediates subsequently undergo Michael addition reactions with aminopyrimidine derivatives.

Table 2: Key Chemical Precursors and Their Functions

Precursor CategorySpecific CompoundsPrimary FunctionAvailability
Pyrimidine Building Blocks6-aminouracil, 2,4-diamino-6-hydroxypyrimidineCore heterocycle formationCommercial
Ribose DerivativesProtected D-ribofuranose derivativesNucleoside formationSynthetic preparation required
Electrophilic ComponentsCyanoacetamide, malononitrileRing closure reactionsCommercial
Protecting GroupsTrityl chloride, isopropylidene acetalsSelective protectionCommercial

Aromatic aldehydes and their derivatives play important roles in certain synthetic routes, particularly those involving multicomponent reactions [8] [7]. These aldehydes participate in initial condensation reactions to generate reactive intermediates that subsequently undergo cyclization to form the target heterocyclic system.

Catalyst systems represent essential components for many synthetic transformations. Acidic catalysts such as diammonium hydrogen phosphate, trifluoroacetic acid, and various Lewis acids facilitate cyclization reactions and glycosylation processes [9] [13]. The choice of catalyst significantly influences reaction rates, yields, and selectivity patterns.

Purification Techniques

The purification of API-1 requires sophisticated separation techniques due to the complex nature of the synthetic intermediates and the stringent purity requirements for pharmaceutical applications [14] [15]. Multiple purification strategies are typically employed in sequence to achieve the desired purity levels while maintaining acceptable yields.

Crystallization represents the primary purification technique for API-1, providing both purification and control of solid-state properties [16] [17]. The crystallization process involves careful selection of appropriate solvent systems that achieve optimal solubility profiles for both the desired product and impurities. Common solvent systems include water-alcohol mixtures, dimethylformamide-water combinations, and various organic solvent blends [15] [16].

The crystallization process typically involves multiple steps: dissolution of the crude product in a suitable solvent at elevated temperature, followed by controlled cooling to induce crystal formation [17] [18]. Seeding strategies may be employed to control nucleation and ensure consistent crystal morphology. Temperature ramping profiles, stirring rates, and supersaturation levels must be carefully optimized to achieve uniform particle size distribution and high purity [19] [20].

Chromatographic purification techniques play crucial roles in API-1 purification, particularly for removing closely related impurities [21] [22]. High-performance liquid chromatography (HPLC) using both normal-phase and reversed-phase systems provides excellent separation capabilities [23] [24]. Normal-phase systems typically employ silica gel stationary phases with hexane-alcohol or dichloromethane-methanol mobile phase systems, while reversed-phase systems utilize C18 stationary phases with water-acetonitrile or water-methanol gradients [23] [24].

Preparative chromatography enables scale-up of purification processes from analytical to production scales [21] [25]. Large-scale preparative HPLC systems with column diameters ranging from 20 mm to 1000 mm can handle quantities from milligrams to multiple kilograms [25]. The choice of stationary phase particle size, flow rates, and injection volumes must be optimized for each specific separation challenge.

Table 3: Purification Technique Comparison

TechniqueScale RangeTypical PurityRecovery YieldAdvantagesLimitations
CrystallizationGrams to tons95-99.9%80-95%Cost-effective, scalableLimited for similar compounds
Preparative HPLCmg to kg99-99.9%70-90%High selectivityHigh solvent consumption
Flash Chromatographymg to hundreds of grams90-98%75-85%Rapid processingLower resolution
Supercritical Fluid Chromatographymg to kg98-99.5%80-95%Green technologyEquipment complexity

Solid-phase extraction (SPE) techniques provide efficient pre-purification methods for removing bulk impurities and concentrating the desired product [23]. SPE cartridges containing various adsorbent materials such as silica gel, C18, or mixed-mode phases enable selective retention and elution of target compounds. This approach significantly reduces the sample complexity before final purification steps.

Supercritical fluid chromatography (SFC) represents an environmentally friendly alternative to conventional liquid chromatography [22]. SFC systems utilize carbon dioxide as the primary mobile phase component, often modified with small amounts of alcohols or other co-solvents. This technique offers reduced solvent consumption, faster separations, and easier product recovery compared to traditional HPLC methods.

Nanofiltration and ultrafiltration membrane technologies provide complementary purification approaches, particularly for removing high molecular weight impurities [19]. These membrane-based separations operate on molecular size exclusion principles and can effectively remove polymeric impurities, catalyst residues, and other large molecular weight contaminants.

Analytical Validation Methods

Comprehensive analytical validation of API-1 requires implementation of multiple analytical techniques to ensure product identity, purity, and quality compliance with pharmaceutical regulations [26] [27]. The validation process must demonstrate method suitability across various analytical performance characteristics including specificity, accuracy, precision, linearity, and robustness [28] [29].

High-performance liquid chromatography with diode array detection (HPLC-DAD) serves as the primary analytical method for API-1 identity confirmation and purity assessment [30] [31]. The method development process involves optimization of chromatographic conditions including mobile phase composition, gradient programs, flow rates, and detection wavelengths [32] [33]. Typical analytical conditions employ C18 reversed-phase columns with water-acetonitrile or water-methanol gradient systems, with ultraviolet detection at wavelengths between 230-280 nm [30].

Mass spectrometry provides definitive structural confirmation and molecular weight determination for API-1 [26] [34]. Electrospray ionization mass spectrometry (ESI-MS) offers excellent sensitivity and provides both positive and negative ion mode analysis capabilities. High-resolution mass spectrometry enables accurate mass determination and elemental composition confirmation, essential for structure verification [34].

Nuclear magnetic resonance (NMR) spectroscopy represents the gold standard for structural characterization of API-1 [35] [34]. Proton NMR (¹H-NMR) provides detailed information about the molecular framework, while carbon-13 NMR (¹³C-NMR) confirms carbon connectivity patterns. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC provide comprehensive structural assignments and confirm stereochemical configurations [34].

X-ray powder diffraction (XRPD) analysis enables characterization of the crystalline form and polymorphic behavior of API-1 [35] [36]. XRPD patterns provide fingerprint identification of specific crystal forms and enable detection of polymorphic transformations during processing or storage. The technique is essential for establishing specifications for crystalline purity and monitoring solid-state stability [36].

Table 4: Analytical Method Validation Parameters

Analytical ParameterHPLC-DADMass SpectrometryNMR SpectroscopyXRPD
SpecificityHighVery HighVery HighModerate
Quantitation Range0.1-150%0.01-100%5-100%Semi-quantitative
Precision (RSD)<2%<5%<2%<3%
Accuracy95-105%98-102%Not applicableNot applicable
Detection Limit0.01-0.1%0.001-0.01%0.1-1%0.5-1%

Thermal analysis techniques including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide essential information about thermal stability and phase transitions [35] [36]. DSC analysis reveals melting points, glass transition temperatures, and polymorphic transitions, while TGA quantifies moisture content and thermal decomposition behavior. These techniques are crucial for establishing storage conditions and stability specifications.

Time-domain NMR (TD-NMR) relaxometry offers rapid characterization capabilities for distinguishing between different solid-state forms of API-1 [34]. T₁ and T₂ relaxation measurements provide unique signatures for different crystalline forms and can enable quantification of mixed-phase systems. This technique offers advantages in terms of measurement speed and sample preparation simplicity compared to conventional analytical methods.

UV-visible spectrophotometry provides complementary analytical capabilities for API-1 characterization [35]. Absorption spectra in solution enable calculation of molar extinction coefficients and provide additional identity confirmation. The technique is particularly useful for routine quality control applications and dissolution testing.

Particle size analysis using laser diffraction or dynamic light scattering techniques characterizes the physical properties that affect dissolution and bioavailability [36]. Particle size distribution measurements are essential for establishing specifications and monitoring consistency across manufacturing batches. These measurements directly impact pharmaceutical performance and must be carefully controlled.

Method validation protocols must demonstrate compliance with International Council for Harmonisation (ICH) guidelines Q2(R1) for analytical procedure validation [26] [37]. The validation process includes establishment of system suitability criteria, determination of method performance characteristics, and documentation of method robustness under various analytical conditions [38] [28]. Statistical analysis of validation data ensures method reliability and regulatory compliance.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.9

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

5

Exact Mass

337.10223322 g/mol

Monoisotopic Mass

337.10223322 g/mol

Heavy Atom Count

24

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

W3UEK36Q7X

Other CAS

36707-00-3

Dates

Last modified: 08-15-2023
1: Ren H, Koo J, Guan B, Yue P, Deng X, Chen M, Khuri FR, Sun SY. The E3 ubiquitin ligases β-TrCP and FBXW7 cooperatively mediates GSK3-dependent Mcl-1 degradation induced by the Akt inhibitor API-1, resulting in apoptosis. Mol Cancer. 2013 Nov 22;12:146. doi: 10.1186/1476-4598-12-146. PubMed PMID: 24261825.
2: Li B, Ren H, Yue P, Chen M, Khuri FR, Sun SY. The novel Akt inhibitor API-1 induces c-FLIP degradation and synergizes with TRAIL to augment apoptosis independent of Akt inhibition. Cancer Prev Res (Phila). 2012 Apr;5(4):612-20. doi: 10.1158/1940-6207.CAPR-11-0548. Epub 2012 Feb 16. PubMed PMID: 22345097; PubMed Central PMCID: PMC3324640.

Explore Compound Types